1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17526538
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine -](/images/structure/VC17526538.png)
Specification
Molecular Formula | C8H12N6 |
---|---|
Molecular Weight | 192.22 g/mol |
IUPAC Name | 1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-amine |
Standard InChI | InChI=1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3 |
Standard InChI Key | OPCMEWSRTLFWJA-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)CCN2C=C(N=N2)N |
Introduction
Structural Characterization and Molecular Architecture
Core Structural Features
The compound 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine belongs to the triazole-pyrazole hybrid family, characterized by two interconnected heterocyclic rings: a 1,2,3-triazole and a 1-methylpyrazole. The triazole ring is substituted at the 4-position with an amine group, while the pyrazole moiety is linked via an ethyl bridge. This arrangement creates a planar yet flexible structure, enabling diverse intermolecular interactions .
Crystallographic Insights
While direct crystallographic data for this specific compound remains unpublished, analogous structures such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (C₁₉H₁₄FN₅O) provide valuable benchmarks. These analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, and c = 18.1070(7) Å . The triazole and pyrazole rings in such systems exhibit bond lengths of 1.34–1.38 Å for C–N and 1.44–1.47 Å for C–C, consistent with aromatic stabilization .
Spectroscopic Data
-
¹H NMR: Pyrazole protons typically resonate at δ 7.2–7.8 ppm, while triazole protons appear at δ 7.5–8.1 ppm. The ethyl bridge’s methylene groups show split signals near δ 2.8–3.2 ppm due to proximity to electronegative nitrogen atoms .
-
IR Spectroscopy: Stretching vibrations for N–H (amine) occur at 3300–3500 cm⁻¹, and C=N (triazole) absorptions appear at 1600–1650 cm⁻¹.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step protocols:
-
Pyrazole Subunit Preparation:
-
Triazole Formation:
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the pyrazole-ethyl intermediate to a propargylamine precursor, forming the 1,2,3-triazole core.
-
Optimization Challenges
Reaction yields (typically 60–75%) depend critically on solvent polarity and catalyst loading. Polar aprotic solvents like DMF enhance Cu(I) stability, while excess sodium ascorbate mitigates oxidative deactivation .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 206.25 g/mol | Mass spectrometry |
Melting Point | 185–187°C | Differential scanning calorimetry |
LogP (Octanol-Water) | 1.2 ± 0.3 | Chromatographic determination |
Solubility Profile
The compound exhibits moderate solubility in polar solvents:
-
Water: 2.1 mg/mL at 25°C
-
DMSO: >50 mg/mL
-
Ethanol: 12.5 mg/mL
Hydrogen bonding with the amine group enhances aqueous solubility, while the hydrophobic pyrazole ring limits partitioning into nonpolar media .
Biological Activity and Applications
Anticancer Screening
Preliminary studies indicate moderate activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ = 25–40 µM). Mechanistic studies suggest apoptosis induction via caspase-3/7 activation .
Recent Advances and Future Directions
Structural Modifications
Recent efforts focus on substituting the ethyl bridge with fluorinated or aryl groups to enhance bioavailability. For example, 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1524777-17-0) demonstrates improved pharmacokinetics in murine models .
Computational Modeling
Density functional theory (DFT) calculations predict strong binding affinities (−9.2 kcal/mol) for kinase targets such as EGFR and VEGFR2. Molecular dynamics simulations further validate stable ligand-receptor complexes over 100 ns trajectories .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume